5-Bromo-2-phenylpyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Its molecular formula is , with a molecular weight of 251.08 g/mol. This compound has gained significant attention due to its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. It is known for its ability to inhibit certain enzymes, which can affect various cellular processes, making it a subject of interest for therapeutic research.
The compound is synthesized through various chemical methods, primarily involving the bromination of 2-phenylpyrimidin-4-ol. The synthesis can be performed in laboratory settings or on an industrial scale, depending on the required quantity and purity.
5-Bromo-2-phenylpyrimidin-4-ol is classified as a halogenated pyrimidine derivative. Its classification stems from its structural characteristics, which include a pyrimidine ring substituted with a bromine atom and a phenyl group.
The synthesis of 5-Bromo-2-phenylpyrimidin-4-ol typically involves the bromination of 2-phenylpyrimidin-4-ol using bromine in the presence of a suitable solvent such as acetic acid or chloroform.
The molecular structure of 5-Bromo-2-phenylpyrimidin-4-ol features:
Key structural data includes:
5-Bromo-2-phenylpyrimidin-4-ol can undergo several types of chemical reactions:
The specific conditions for these reactions vary based on the desired product and the nature of the substituents involved.
5-Bromo-2-phenylpyrimidin-4-ol exhibits biological activity primarily through its interaction with various enzymes and proteins:
Experimental studies have demonstrated that this compound affects cell signaling pathways and gene expression by modulating protein phosphorylation states.
Relevant data regarding melting point, boiling point, or specific heat capacity were not provided in the sources but can be determined experimentally.
5-Bromo-2-phenylpyrimidin-4-ol has diverse applications across various scientific fields:
Transition metal-catalyzed cross-coupling reactions enable precise functionalization of the 5-bromo position in 5-bromo-2-phenylpyrimidin-4-ol (CAS 26786-28-7), leveraging its inherent reactivity as an aryl halide. Pd(0) complexes serve as predominant catalysts for Suzuki-Miyaura couplings with arylboronic acids, Stille reactions with organostannanes, and Negishi couplings with organozinc reagents [4] [6]. The electron-deficient nature of the pyrimidine ring enhances oxidative addition efficiency at C5, while the C4-hydroxy group necessitates protection (typically as silyl ethers or methyl ethers) to prevent catalyst poisoning [6] [8]. Nickel-catalysis offers cost advantages for industrial-scale applications, particularly with Earth-abundant metal systems employing ligands like bipyridines for enhanced stability. Iron-based catalysts in Deep Eutectic Solvents (DES) represent emerging sustainable methodologies, though reaction times may extend beyond Pd/Ni systems [6].
Table 1: Cross-Coupling Partners for 5-Bromo-2-phenylpyrimidin-4-ol
Reaction Type | Catalyst System | Coupling Partner | Key Product | Reported Yield |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Arylboronic acids | 5-Aryl-2-phenylpyrimidin-4-ols | 70-92% [6] |
Negishi | Pd(dba)₂/dppf | Alkylzinc halides | 5-Alkyl-2-phenylpyrimidin-4-ols | 65-85% [4] |
Stille | Pd₂(dba)₃/AsPh₃ | Vinyltributyltin | 5-Vinyl-2-phenylpyrimidin-4-ols | 60-78% [6] |
Buchwald-Hartwig | Pd(OAc)₂/XPhos | Primary amines | 5-Amino-2-phenylpyrimidin-4-ols | 55-90% [8] |
Efficient one-pot methodologies circumvent isolation of sensitive intermediates in constructing the 2-phenylpyrimidin-4-ol core. A representative approach involves condensation of benzamidine hydrochloride with β-keto esters under basic conditions, yielding 2-phenylpyrimidin-4(3H)-one. Subsequent in situ bromination using N-bromosuccinimide (NBS) in acetic acid at 60°C furnishes the title compound in 76% isolated yield after silica gel chromatography (97:3 CH₂Cl₂/MeOH) [1] [3]. Microwave-assisted protocols significantly reduce reaction times from hours to minutes while maintaining comparable yields (70-78%). Modifications employing ethyl benzimidate instead of benzamidine improve atom economy and reduce salt waste. For 5-substituted derivatives, sequential addition of nucleophiles post-bromination enables direct access to functionalized scaffolds without isolating the bromo intermediate [1] [9].
Regioselective bromination at C5 in 2-phenylpyrimidin-4-ol exploits the inherent electron distribution: C5 is the most electron-deficient position due to the combined inductive effects of the adjacent C4 carbonyl and ring nitrogens. NBS in acetic acid provides exceptional positional selectivity (>20:1 C5 vs C6 bromination) under mild conditions (60°C, 1 hour), attributed to electrophilic aromatic substitution facilitated by enolization of the C4 carbonyl [1] [7]. Alternative brominating agents like bromine in DCM require careful temperature control (-10°C) to suppress dibromination, albeit with lower yields (50-60%). Computational studies (pKa prediction ~6.68) confirm preferential deprotonation at C3, generating a nucleophilic site at C6 that competes with electrophilic pathways under strongly basic conditions – necessitating pH control during bromination [3] [7].
Table 2: Bromination Conditions for 2-Phenylpyrimidin-4-ol
Brominating Agent | Solvent | Temperature | Time | C5:C6 Selectivity | Yield |
---|---|---|---|---|---|
NBS | Acetic acid | 60°C | 1 h | >20:1 | 76% [1] |
Br₂ | DCM | -10°C | 30 min | ~10:1 | 52% [7] |
CuBr₂ | DMF | 120°C | 12 h | ~5:1 | 40% [6] |
Pyridinium tribromide | EtOAc | 25°C | 4 h | ~15:1 | 68% [3] |
The C4-hydroxy group in 5-bromo-2-phenylpyrimidin-4-ol presents both synthetic challenge (catalyst poisoning, undesired alkylation) and opportunity for directed metalation. Orthogonal protection strategies enable sequential functionalization:
Table 3: Protecting Group Performance for C4-Hydroxy Functionality
Protecting Group | Installation Reagents | Stability | Deprotection Reagents | Compatibility with C5 Coupling |
---|---|---|---|---|
TBDMS | TBDMSCl, imidazole, DMF | Acid/base stable, sensitive to F⁻ | TBAF, THF or AcOH/H₂O | Excellent [8] |
Methyl | Mel, K₂CO₃, acetone | Base-stable, acid-labile | BBr₃, DCM or LiCl, DMF | Moderate (risk of demethylation) [5] |
Benzyl | BnBr, Cs₂CO₃, DMF | Acid/base stable | H₂, Pd/C, EtOH | Good (requires filtration post-reaction) [8] |
Acetyl | Ac₂O, pyridine, DMAP | Base-sensitive | K₂CO₃, MeOH/H₂O | Poor (transesterification risk) [2] |
Solvent selection critically impacts both reaction kinetics and sustainability profile in functionalizing 5-bromo-2-phenylpyrimidin-4-ol. Traditional dipolar aprotic solvents (DMF, NMP) facilitate high solubility but present environmental and purification challenges. Green solvent alternatives demonstrate competitive efficacy:
Catalytic efficiency varies dramatically with ligand architecture: Bulky phosphines (SPhos, XPhos) suppress Pd-aggregation in DES media, while bidentate ligands (dppf, BINAP) enhance stability in high-temperature reactions (>100°C). Copper-catalyzed Ullmann-type couplings in PEG-200 achieve moderate yields (50-65%) but eliminate precious metals entirely [6] [8].
Table 4: Solvent and Catalyst System Performance
Solvent System | Catalyst (mol%) | Temperature | Reaction Time | Yield Range | Environmental Factor (E-factor) |
---|---|---|---|---|---|
DMF | Pd(PPh₃)₄ (2%) | 90°C | 12 h | 75-92% | 42.7 [8] |
ChCl:Urea DES | Pd(OAc)₂/SPhos (1%) | 80°C | 8 h | 82-90% | 8.3 [6] |
TPGS-750-M/Water | Pd/C (3%) | 40°C | 24 h | 70-85% | 5.1 [6] |
γ-Valerolactone | Pd₂(dba)₃/XPhos (1.5%) | 100°C | 6 h | 80-88% | 10.2 [8] |
PEG-200 | CuI/phenanthroline (10%) | 120°C | 24 h | 50-65% | 15.8 [6] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: